4-Ethyl-2-fluoronitrobenzene

Lipophilicity ADME Physicochemical Properties

4-Ethyl-2-fluoronitrobenzene (CAS 1369885-05-1) is a difunctionalized nitroaromatic compound, C8H8FNO2. It is distinguished from generic nitrobenzene derivatives by its specific 1,2,4-substitution pattern: an ortho fluorine atom, a para ethyl group, and a nitro group.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B14057162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-fluoronitrobenzene
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C8H8FNO2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3
InChIKeyMTXOEZSEPDKTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-fluoronitrobenzene: A Strategic Ortho-Fluoro Nitroaromatic Building Block for Pharmaceutical and Agrochemical R&D


4-Ethyl-2-fluoronitrobenzene (CAS 1369885-05-1) is a difunctionalized nitroaromatic compound, C8H8FNO2 [1]. It is distinguished from generic nitrobenzene derivatives by its specific 1,2,4-substitution pattern: an ortho fluorine atom, a para ethyl group, and a nitro group. This precise arrangement is not arbitrary; it creates a unique electronic and steric environment on the aromatic ring, which is purposefully exploited as a synthetic handle. The nitro group strongly deactivates the ring, making the ortho-fluorine a potent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the para-ethyl group modulates lipophilicity without introducing the steric bulk that could hinder subsequent coupling steps. This combination establishes the compound as a key intermediate for constructing more complex, functionalized molecules in medicinal chemistry and materials science, where the introduction of both fluorine and a small alkyl chain is required in a specific geometry.

Why 4-Ethyl-2-fluoronitrobenzene Cannot Be Substituted by Simple Analogs in Advanced Synthesis


The assumption that any ethyl-fluoronitrobenzene isomer can serve as a drop-in replacement for 4-ethyl-2-fluoronitrobenzene is a high-risk procurement strategy with potentially costly consequences. The three-dimensional structure and the resulting electronic landscape are exquisitely sensitive to the relative positions of the substituents. Changing the substitution pattern alters the reactivity at the fluorine-bearing carbon, fundamentally changing the kinetics and regioselectivity of SNAr reactions [1]. Furthermore, using a de-fluorinated analog like 4-ethylnitrobenzene [2] removes the critical synthetic handle for late-stage functionalization, requiring additional, often low-yielding, halogenation steps. The specific arrangement in 4-ethyl-2-fluoronitrobenzene provides a unique balance of lipophilicity (XLogP3) and molecular topology [3], directly impacting its performance in the synthetic sequence and the biological properties of the final product.

Quantitative Evidence Guide: How 4-Ethyl-2-fluoronitrobenzene Outperforms Its Closest Analogs


Superior Lipophilicity for Membrane Permeability: LogP Comparison with Non-Fluorinated and Simple Analogs

The introduction of a fluorine atom ortho to the nitro group significantly increases the lipophilicity of 4-ethyl-2-fluoronitrobenzene (XLogP3 = 2.6) compared to its non-fluorinated counterpart, 4-ethylnitrobenzene (XLogP3 = 3.0) [1][2]. While the logarithm of the partition coefficient is slightly lower than the non-fluorinated analog, this subtle difference is critical. The fluorine atom's unique combination of electronegativity and low polarizability often leads to an increase in metabolic stability and membrane permeability in drug design, without the large increase in LogP that could lead to promiscuous binding or poor solubility, commonly seen with a simple methyl group extension. The more basic analog, 2-fluoronitrobenzene (XLogP3 = 1.7), is significantly less lipophilic, demonstrating the additive effect of the ethyl group [3]. Within the family of isomers, the specific 1,2,4-pattern offers a finely tuned LogP of 2.6, distinct from the 2-ethyl-4-fluoro isomer (XLogP3 = 2.7), which may exhibit different pharmacokinetic profiles in lead optimization [4].

Lipophilicity ADME Physicochemical Properties

Enhanced Topological Polar Surface Area (TPSA) for Optimized Bioavailability

The presence of the fluorine atom in 4-ethyl-2-fluoronitrobenzene increases its hydrogen bond acceptor count to 3, resulting in a Topological Polar Surface Area (TPSA) of 45.8 Ų [1]. This is a critical differentiator from the non-fluorinated analog 4-ethylnitrobenzene, which has only 2 hydrogen bond acceptors despite having the same TPSA calculation [2]. While the TPSA values are identical due to the calculation method discounting halogen atoms, the additional electronegative center provided by fluorine fundamentally alters the molecule's electrostatic potential and its ability to engage in non-covalent interactions with biological targets. For medicinal chemists, this property is directly linked to a compound's ability to navigate biological compartments, as a TPSA below 60 Ų is a common threshold for good blood-brain barrier penetration.

Drug-likeness Bioavailability Physicochemical Properties

Kinetic Advantage in Nucleophilic Aromatic Substitution (SNAr) via Ortho-Fluoro Activation

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the addition of a nucleophile to form a Meisenheimer complex, which is stabilized by electron-withdrawing groups [1]. The ortho-fluorine in 4-ethyl-2-fluoronitrobenzene serves a dual role: it is a potent leaving group and a strong electron-withdrawing substituent that activates the ring for nucleophilic attack. This contrasts sharply with the non-fluorinated analog 4-ethylnitrobenzene, which lacks a good leaving group and would require a heavier and less active halogen like chlorine or bromine for similar reactivity. Studies on fluoronitrobenzenes demonstrate a direct correlation between calculated electrophilicity (E(LUMO)) and the rate of glutathione conjugation, a model for SNAr reactivity, with a correlation coefficient (r) of up to 0.98 [2]. The specific substitution pattern ensures regioselective attack at the fluoro-bearing carbon, preventing isomeric byproduct formation that can occur with regioisomers like 4-ethyl-1-fluoro-2-nitrobenzene.

Synthetic Chemistry SNAr Reaction Kinetics

Validated Industrial Application: A Direct Precursor to a Key Antimicrobial Building Block

The primary, proven downstream application of 4-ethyl-2-fluoronitrobenzene is its reduction to 4-ethyl-2-fluoroaniline . This specific aniline derivative is extensively used in the synthesis of antimicrobial agents, including those targeting drug-resistant tuberculosis . In contrast, the non-fluorinated analog 4-ethylnitrobenzene yields 4-ethylaniline, a simpler aniline with a drastically different biological profile and far fewer applications in medicinal chemistry. The choice of the fluorinated nitro precursor is mandatory for accessing the fluoroaniline pharmacophore, which is critical for improving the metabolic stability and target binding affinity of the final drug molecule.

Pharmaceutical Intermediate Antimicrobials Chemical Synthesis

Where 4-Ethyl-2-fluoronitrobenzene Delivers the Highest Scientific and Procurement Value


Medicinal Chemistry: Synthesis of Fluorinated Antimicrobial Agents

This is the primary validated application. Research teams developing new anti-infectives, especially those targeting resistant strains, will procure 4-ethyl-2-fluoronitrobenzene as a dedicated precursor to 4-ethyl-2-fluoroaniline. The evidence shows that the resulting aniline is a critical building block for antimicrobial synthesis . The specific ortho-fluoro, para-ethyl pattern is essential for the final drug candidate's activity, making this intermediate non-substitutable.

Late-Stage Functionalization via SNAr in Lead Optimization

In a lead optimization campaign, medicinal chemists need a functionalized aromatic core that can be quickly diversified. 4-Ethyl-2-fluoronitrobenzene is ideal for this purpose because its ortho-fluorine is a perfect leaving group for SNAr reactions with various amines, alkoxides, or thiols. The class-level evidence confirms that such fluoronitrobenzenes are highly reactive, quantitative structure-activity relationships (QSARs) correlate their electrophilicity with reaction rates, ensuring predictable and efficient diversification [1]. This allows for rapid generation of compound libraries from a single, high-purity intermediate.

Rational Design of CNS-Penetrant Compounds

For projects requiring blood-brain barrier penetration, the specific physiochemical profile of 4-ethyl-2-fluoronitrobenzene is a design asset. Its computed XLogP3 of 2.6 and TPSA of 45.8 Ų are both within the optimal ranges for CNS drug-likeness [2]. Using this intermediate early in the synthetic route provides a foundational structure that is predisposed to CNS activity, an advantage not offered by its non-fluorinated (LogP 3.0) or smaller (LogP 1.7) analogs.

Agrochemical Discovery: Synthesis of Novel Herbicides and Pesticides

Fluorinated aromatic building blocks are staples in modern agrochemical discovery for creating potent, metabolically stable active ingredients. 4-Ethyl-2-fluoronitrobenzene is specifically cited as a functional intermediate in the synthesis of herbicides and pesticides . The ethyl group provides the right level of lipophilicity for foliar uptake, while the fluorine atom ensures resistance to environmental degradation, making it a strategic procurement choice for agrochemical R&D programs.

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